molecular formula C7H8BrNO2 B1279686 (3-Bromo-6-methoxypyridin-2-yl)methanol CAS No. 623942-84-7

(3-Bromo-6-methoxypyridin-2-yl)methanol

Cat. No.: B1279686
CAS No.: 623942-84-7
M. Wt: 218.05 g/mol
InChI Key: FNRPOELSJDDLSG-UHFFFAOYSA-N
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Description

(3-Bromo-6-methoxypyridin-2-yl)methanol is a chemical compound with the molecular formula C7H8BrNO2 and a molecular weight of 218.05 g/mol . It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a bromine atom at the third position, a methoxy group at the sixth position, and a hydroxymethyl group at the second position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-6-methoxypyridin-2-yl)methanol can be achieved through various methods. One common method involves the reaction of 3-bromo-6-methoxy-2-methylpyridine with manganese (IV) oxide in chloroform under reflux conditions for 18 hours . The mixture is then filtered while hot, and the filtrate is concentrated to yield the desired product.

Another method involves the reaction of 3-bromo-6-methoxy-pyridine-2-ylmethyl ester with potassium hydroxide in methanol at room temperature for 18 hours . The reaction mixture is then dried and concentrated to obtain the product.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-6-methoxypyridin-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other functional groups, such as amino or hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents for substitution reactions include sodium azide (NaN3) and sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: The major products formed include 3-bromo-6-methoxypyridine-2-carboxaldehyde and 3-bromo-6-methoxypyridine-2-carboxylic acid.

    Reduction: The major product formed is 3-bromo-6-methoxypyridine-2-ylmethane.

    Substitution: The major products formed include 3-amino-6-methoxypyridine-2-ylmethanol and 3-hydroxy-6-methoxypyridine-2-ylmethanol.

Scientific Research Applications

(3-Bromo-6-methoxypyridin-2-yl)methanol has various scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and dyes.

Mechanism of Action

The mechanism of action of (3-Bromo-6-methoxypyridin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity or modulating their function. The presence of the bromine atom and methoxy group enhances its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    (6-Bromo-pyridin-2-yl)methanol: Similar structure but lacks the methoxy group.

    (3-Bromo-2-methoxypyridin-6-yl)methanol: Similar structure but with different positions of the bromine and methoxy groups.

    (3-Bromo-6-methoxypyridin-2-yl)ethanol: Similar structure but with an ethyl group instead of a hydroxymethyl group.

Uniqueness

(3-Bromo-6-methoxypyridin-2-yl)methanol is unique due to the specific positions of the bromine, methoxy, and hydroxymethyl groups on the pyridine ring. This unique arrangement imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

(3-bromo-6-methoxypyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2/c1-11-7-3-2-5(8)6(4-10)9-7/h2-3,10H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNRPOELSJDDLSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80472185
Record name (3-Bromo-6-methoxypyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80472185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

623942-84-7
Record name (3-Bromo-6-methoxypyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80472185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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